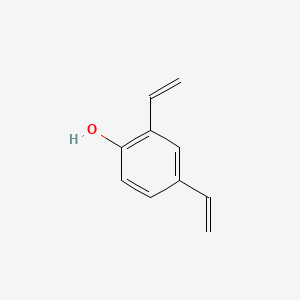

2,4-Divinylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Divinylphenol is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the standard synthetic routes for 2,4-Divinylphenol, and how do reaction conditions influence yield?

This compound is typically synthesized via cross-coupling reactions , such as the Heck reaction or Suzuki-Miyaura coupling , to introduce vinyl groups into phenolic precursors. For example, a palladium-catalyzed coupling between 2,4-dihalophenol and vinyl boronic acids under inert atmospheres (e.g., nitrogen) is commonly employed . Key factors affecting yield include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like PPh₃.

- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reactivity.

- Temperature control : Reactions often proceed at 80–110°C.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR) when characterizing this compound derivatives?

Discrepancies in NMR spectra (e.g., unexpected splitting or peak shifts) may arise from tautomerism , steric effects , or impurities . Methodological strategies include:

- 2D NMR analysis (COSY, HSQC) to confirm proton-proton correlations and assign stereochemistry.

- Deuterated solvent screening to eliminate solvent-induced shifts.

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out byproducts .

Comparative studies with analogous compounds (e.g., 4-vinylphenol derivatives) can provide reference data .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

While direct safety data for this compound is limited, protocols for structurally similar phenolic compounds (e.g., 4-phenylphenol) should be followed:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from strong oxidizers and high temperatures to prevent polymerization or decomposition .

Q. Advanced: What experimental approaches can elucidate the polymerization kinetics of this compound?

The vinyl groups in this compound enable radical polymerization or thermal polymerization . Researchers can:

- Monitor reaction progress using differential scanning calorimetry (DSC) to track exothermic peaks.

- Vary initiators : Compare AIBN (azobisisobutyronitrile) vs. benzoyl peroxide efficiency.

- Kinetic modeling : Fit time-conversion data to the Mayo-Lewis equation to determine rate constants.

Post-polymerization analysis via GPC (gel permeation chromatography) and TGA (thermogravimetric analysis) reveals molecular weight distribution and thermal stability .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify vinyl proton resonances (δ 5–7 ppm) and phenolic -OH signals (δ 9–10 ppm).

- FT-IR : Confirm phenolic O-H stretches (~3300 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹).

- UV-Vis : Detect conjugation between the aromatic ring and vinyl groups (λmax ~270–300 nm) .

Q. Advanced: How can researchers design experiments to study the biological activity of this compound derivatives?

Hypothesize bioactivity based on structural analogs (e.g., antimicrobial or anticancer properties in related phenols ):

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Molecular docking : Simulate interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock.

- SAR studies : Modify substituents (e.g., electron-withdrawing groups on the ring) to correlate structure with activity .

Q. Basic: What are the common challenges in purifying this compound, and how can they be mitigated?

Challenges include oxidation of vinyl groups and polar byproduct formation . Solutions:

- Use reducing agents (e.g., hydroquinone) during synthesis to prevent polymerization.

- Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate non-polar impurities.

- Confirm purity via HPLC with a C18 column and UV detection .

Q. Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- MD simulations : Model solvent effects on reaction pathways (e.g., solvation in DMF vs. THF).

- QSAR models : Relate electronic parameters (e.g., Hammett constants) to reaction outcomes .

Properties

CAS No. |

61345-72-0 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2,4-bis(ethenyl)phenol |

InChI |

InChI=1S/C10H10O/c1-3-8-5-6-10(11)9(4-2)7-8/h3-7,11H,1-2H2 |

InChI Key |

GZGSEMRMKBBQGA-UHFFFAOYSA-N |

SMILES |

C=CC1=CC(=C(C=C1)O)C=C |

Canonical SMILES |

C=CC1=CC(=C(C=C1)O)C=C |

Key on ui other cas no. |

61788-44-1 |

physical_description |

Liquid |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.